molecular formula C8H11N3O3 B13196660 2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13196660
M. Wt: 197.19 g/mol
InChI Key: RSCXMZRSVWBBJP-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1540018-92-5) is a high-purity heterocyclic building block offered for research and development purposes . With a molecular formula of C8H11N3O3 and a molecular weight of 197.19 g/mol, this compound is characterized by its distinct pyrimidine core structure, which is functionalized with both carboxylic acid and dimethylaminomethyl groups, making it a valuable scaffold in medicinal chemistry and drug discovery . This multi-functional structure allows researchers to explore its potential as a key intermediate in the synthesis of more complex molecules, particularly in constructing combinatorial libraries or in the development of novel pharmaceutical agents where the pyrimidine ring system is a common pharmacophore. The product is supplied with a typical purity of 95% and is intended for use in laboratory settings only . It is explicitly for research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet for proper handling and storage information prior to use.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c1-11(2)4-6-9-3-5(8(13)14)7(12)10-6/h3H,4H2,1-2H3,(H,13,14)(H,9,10,12)

InChI Key

RSCXMZRSVWBBJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Core Pyrimidine Ring Synthesis

a. Condensation of β-Ketoesters and Thiourea

The initial step involves forming the pyrimidine ring through a condensation reaction between a β-ketoester and thiourea. This method is well-documented for synthesizing substituted pyrimidines:

β-Ketoester + Thiourea → 6-Substituted-2-thiomethyl-pyrimidin-4-one (Intermediate 55)

This reaction typically occurs under reflux conditions in ethanol or water, with acid or base catalysis to facilitate ring closure. The substitution pattern on the pyrimidine core can be controlled by selecting appropriate β-ketoesters with desired substituents.

b. Methylation of the Thiol Group

The thiol group at the 2-position can be methylated using methyl iodide or methyl sulfate in the presence of a base like potassium carbonate, yielding methylthio derivatives:

Intermediate 55 + CH₃I → Methylthio-pyrimidine (Intermediate)

This methylation step is crucial for subsequent transformations, especially for introducing the dimethylamino group.

Formation of the 2-((Dimethylamino)methyl) Group

The key step involves attaching the dimethylamino methyl group at the 2-position:

a. Nucleophilic Substitution with Dimethylamine

The methylthio group can be displaced by dimethylamine under nucleophilic substitution conditions, often facilitated by heating or microwave irradiation:

Intermediate + (CH₃)₂NH → 2-((Dimethylamino)methyl)-pyrimidine derivative

b. Reductive Amination Approach

Alternatively, a reductive amination strategy can be employed where an aldehyde or ketone precursor reacts with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride):

Pyrimidine aldehyde + (CH₃)₂NH + NaBH₃CN → 2-((Dimethylamino)methyl)-pyrimidine

Final Purification and Characterization

The synthesized compound is purified via chromatographic techniques such as column chromatography or preparative HPLC, followed by structural confirmation using NMR, mass spectrometry, and IR spectroscopy.

Summary Table of the Preparation Methods

Step Reaction Type Reagents/Conditions Purpose
1 Condensation β-Ketoester + Thiourea Pyrimidine ring formation
2 Methylation CH₃I + K₂CO₃ Introduce methylthio group
3 Oxidation H₂O₂ or KMnO₄ Convert methylthio to carboxylic acid
4 Nucleophilic substitution Dimethylamine Attach dimethylamino methyl group
5 Purification Chromatography Isolate pure compound

Research Findings and Notes

  • The pyrimidine core synthesis via condensation of β-ketoesters and thiourea is a well-established route, offering flexibility for substituent variation at the 4- and 5-positions, which is essential for SAR studies (see references,).
  • Oxidation of methylthio groups to carboxylic acids is a common transformation, often optimized for yield and selectivity.
  • The nucleophilic displacement of methylthio groups by dimethylamine is a key step, with microwave-assisted reactions significantly reducing reaction times and improving yields.
  • The overall synthetic route is scalable and adaptable, allowing for the synthesis of diverse analogs for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthesis and Production

The synthesis of 2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves multi-step organic reactions. Industrial production may utilize large-scale batch reactors or continuous flow reactors to enhance efficiency. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific solvents and temperatures to optimize yield and purity.

Potential Therapeutic Effects

Studies suggest that this compound exhibits biological activity through interactions with various molecular targets. It may modulate enzyme activity and influence metabolic pathways, making it a candidate for pharmacological studies. The mechanism of action likely involves binding to active or allosteric sites on target proteins, potentially leading to significant physiological responses.

Structural Analogues

Several compounds share structural similarities with this compound. These include:

  • 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid : Lacks the dimethylamino group, offering a simpler structure.
  • 4-(Dimethylamino)-2-methylpyrimidine : Contains a dimethylamino group but lacks carboxylic functionality.
  • 2-Amino-4-methylpyrimidine : Features a different substitution pattern and lacks carbonyl and carboxyl groups.

The specific combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Xanthine Oxidase (XO) Inhibitors

Derivatives with 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid scaffolds exhibit potent XO inhibition. For example, compounds bearing tetrazole and alkoxy groups (e.g., 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-) demonstrated IC₅₀ values as low as 28.8–629 nM, with the most potent analog (IC₅₀ = 23.6 nM) rivaling febuxostat . These compounds act as mixed-type inhibitors, binding to both the active site and a hydrophobic subpocket of XO . In contrast, the dimethylaminomethyl substituent in the target compound may alter binding kinetics due to its basicity and steric bulk, though experimental validation is needed.

Antimicrobial Activity

The dimethylaminomethyl group’s impact on antimicrobial efficacy remains unexplored.

Physicochemical Properties

  • Solubility: The dimethylaminomethyl group likely improves aqueous solubility compared to hydrophobic substituents (e.g., isopropyl or cyclopropylmethyl) .

Biological Activity

2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry. This compound features a pyrimidine core and is characterized by the presence of a dimethylamino group and a carboxylic acid functionality. Its molecular formula is C8H11N3O3C_8H_{11}N_3O_3 with a molecular weight of 197.19 g/mol . The biological activity of this compound is of particular interest due to its interactions with various molecular targets, which may lead to therapeutic applications.

Research indicates that this compound may modulate enzyme activity and influence metabolic pathways. Its mechanism of action likely involves binding to active or allosteric sites on target proteins, which can lead to significant physiological responses. This compound has been studied for its potential effects on enzyme inhibition and receptor activity modulation.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in treating infections.
  • Anticancer Effects : The compound has shown promise in inhibiting the proliferation of cancer cells, particularly in specific cancer lines such as MDA-MB-231 (triple-negative breast cancer) with notable selectivity over non-cancerous cells .
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Anticancer Activity

In a study examining the effects of pyrimidine derivatives, this compound demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 cells. The compound exhibited an IC50 value of approximately 0.126 μM, indicating potent activity compared to the positive control 5-Fluorouracil (IC50 values of 17.02 μM) which highlights its potential as an effective anticancer agent .

Enzyme Interaction Studies

The compound's interaction with key enzymes was evaluated through various biochemical assays. It was found to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. This inhibition suggests that this compound could play a role in preventing tumor spread .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acidC7H9N3O3Lacks dimethylamino group; simpler structure
4-(Dimethylamino)-2-methylpyrimidineC8H10N4Contains dimethylamino group but lacks carboxylic functionality
2-Amino-4-methylpyrimidineC7H8N4Different substitution pattern; lacks carbonyl and carboxyl groups

The structural uniqueness of this compound may confer distinct biological activities compared to these similar compounds .

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